molecular formula C7H4Br2N2 B1273783 4-Amino-3,5-dibromobenzonitrile CAS No. 58633-04-8

4-Amino-3,5-dibromobenzonitrile

Cat. No. B1273783
CAS RN: 58633-04-8
M. Wt: 275.93 g/mol
InChI Key: UWIGJWZPRNWPBK-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromobenzonitrile, also known as 4ADB, is an organic compound that has been extensively studied due to its potential applications in the fields of chemistry and biochemistry. This compound is a derivative of benzonitrile, and has been used in various chemical reactions and processes due to its unique properties.

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

4-Amino-3,5-dibromobenzonitrile's related compound, bromoxynil, a photosynthetic inhibitor, has been used to develop transgenic plants with enhanced herbicide resistance. The bxn gene from Klebsiella ozaenae, which converts bromoxynil to a non-toxic metabolite, was introduced into tobacco plants, conferring resistance to high levels of bromoxynil, marking a significant advance in agricultural biotechnology (Stalker, Mcbride, & Malyj, 1988).

Crystal Structure and Chemical Properties

The crystal structure and properties of 4-aminobenzonitrile derivatives, including this compound, have been extensively studied. These studies are crucial for understanding the molecular geometry and potential applications in various fields, such as material science and organic chemistry (Heine et al., 1994).

Synthesis and Chemical Reactions

The synthesis of derivatives of this compound, including their reactions and transformations, is a significant area of study. These processes are essential for creating various chemical compounds used in different industrial and research applications, including pharmaceuticals (Ekiz, Tutar, & Ökten, 2016).

Role in Nitrilase Research

Research into the enzyme nitrilase, which acts on compounds like this compound, has provided insights into herbicide detoxification. Understanding the specificity and action of nitrilase on these compounds is vital for bioremediation and agricultural science (Stalker, Malyj, & Mcbride, 1988).

Environmental Impact and Biodegradation

The environmental impact of this compound and its derivatives, particularly their biodegradation under various conditions, has been a subject of ecological and environmental studies. These studies are essential to understand the environmental fate of such compounds and their potential impact on ecosystems (Knight, Berman, & Häggblom, 2003).

Spectroscopic Analysis

The spectroscopic properties of this compound and similar compounds have been examined to understand their molecular interactions and properties. This research is crucial for applications in analytical chemistry and material science (Park, Kim, & Kim, 1993).

Safety and Hazards

The safety information for 4-Amino-3,5-dibromobenzonitrile includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

Biochemical Analysis

Biochemical Properties

4-Amino-3,5-dibromobenzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and detoxification pathways. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . Additionally, this compound can bind to proteins involved in signal transduction pathways, affecting their function and downstream signaling events.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, the compound has been found to induce apoptosis by activating caspase enzymes and promoting mitochondrial dysfunction . It can also influence cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Furthermore, this compound has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in ATP production and overall energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to active sites of enzymes, leading to inhibition or activation. For example, the compound can bind to the heme group of cytochrome P450 enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with transcription factors, modulating their ability to bind DNA and regulate gene expression. This can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and cellular processes . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the inhibition of detoxification enzymes and the accumulation of reactive intermediates . Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dose optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. It interacts with enzymes such as cytochrome P450s, glutathione S-transferases, and superoxide dismutases, influencing their activity and the overall metabolic flux . The compound can also affect the levels of metabolites involved in these pathways, leading to changes in cellular redox balance and detoxification capacity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins and be distributed to different cellular compartments. Its distribution is influenced by factors such as lipid solubility, binding affinity to transport proteins, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific organelles such as mitochondria, where it can exert its effects on mitochondrial function and energy production . Additionally, it can be found in the nucleus, where it interacts with transcription factors and influences gene expression . Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations .

properties

IUPAC Name

4-amino-3,5-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIGJWZPRNWPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370675
Record name 4-amino-3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58633-04-8
Record name 4-amino-3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 4-amino-3,5-dibromobenzonitrile?

A1: this compound crystallizes in the monoclinic system with the space group C2/c (no. 15). The unit cell dimensions are: a = 42.364(10) Å, b = 3.9052(4) Å, c = 23.783(3) Å, and β = 120.984(9)°. The unit cell volume is 3373.2(10) Å3, and it contains 16 molecules (Z = 16) [].

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